Stellettamide A
Overview
Description
Stellettamide A (ST-A) is a novel marine toxin isolated from a marine sponge of the genus Stelletta . It is a novel alkaloid containing a farnesyl moiety and an indolizidine (=octahydroindolizine) skeleton, which are connected through an amide bond . ST-A has been shown to have antifungal activity against Mortierella remannianus and cytotoxicity against K562 epithelium cells .
Synthesis Analysis
The first synthesis of the marine indolizidine alkaloids, (+)-stellettamide A and (-)-stellettamide C, has been achieved through a coupling reaction with the aminomethylindolizidine fragment . This fragment could be derived from farnesol as a common precursor .Molecular Structure Analysis
ST-A has a molecular formula of (C 26 H 45 N 2 O)H 2 PO 4 (MW =499) . It contains a farnesyl moiety and an indolizidine skeleton, which are connected through an amide bond .Chemical Reactions Analysis
ST-A has been found to inhibit high K+ (72.7 mM)-induced contraction in the smooth muscle of guinea-pig taenia coli with an IC 50 of 88 μM . In the taenia permeabilized with Triton X-100, ST-A inhibited Ca 2+ (3 and 10 μM )-induced contractions .Scientific Research Applications
1. Antifungal and RNA-Cleaving Activities
Stellettamide A, along with related compounds like stellettamide B, has been identified in marine sponges of the genus Stelletta. These compounds have demonstrated moderate antifungal properties and RNA-cleaving activities, which could have potential applications in biotechnology and medicine (Shin et al., 1997).
2. Antibacterial Properties
Studies on marine sponges have also isolated compounds like stellettamide C, which exhibit antibacterial activity against Escherichia coli. This highlights stellettamide A's potential as a source for developing new antibacterial agents (Matsunaga et al., 1999).
3. Inhibition of Calmodulin
A remarkable property of stellettamide A is its ability to inhibit calmodulin, a protein that plays a crucial role in cellular processes such as smooth muscle contraction. This could pave the way for the development of novel pharmacological agents targeting smooth muscle disorders or other calmodulin-mediated processes (Abe et al., 1997).
4. Synthesis and Structural Analysis
The synthesis and determination of the absolute stereochemistry of stellettamide A are essential for understanding its molecular structure and potential bioactivity. Such studies are crucial for the development of synthetic analogs or derivatives with improved efficacy or reduced toxicity (Yamazaki et al., 2001).
properties
IUPAC Name |
(2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3/p+1/b16-15+,22-12+/t23-,24-,25+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDWXSYSAIGO-FECFPVQQSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NC[C@@H]1CC[N@+]2([C@@H]1CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105192 | |
Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stellettamide A | |
CAS RN |
129744-24-7 | |
Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129744-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stellettamide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129744247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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